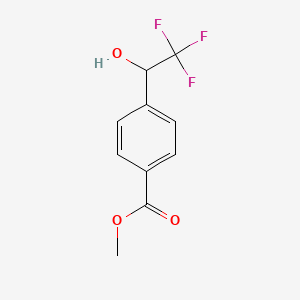

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate

CAS No.: 1086836-85-2

Cat. No.: VC2572855

Molecular Formula: C10H9F3O3

Molecular Weight: 234.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1086836-85-2 |

|---|---|

| Molecular Formula | C10H9F3O3 |

| Molecular Weight | 234.17 g/mol |

| IUPAC Name | methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate |

| Standard InChI | InChI=1S/C10H9F3O3/c1-16-9(15)7-4-2-6(3-5-7)8(14)10(11,12)13/h2-5,8,14H,1H3 |

| Standard InChI Key | PLJUNKFWSHGRNI-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C(F)(F)F)O |

Introduction

Chemical Structure and Basic Properties

Methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate (CAS 150690-10-1) is an organic compound with the molecular formula C₁₀H₉F₃O₃ and a molecular weight of 234 Da . The compound features a para-substituted benzoate with a 2,2,2-trifluoro-1-hydroxyethyl group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding characteristics to potential biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is essential for its characterization and application. The following table summarizes the available physicochemical properties of this compound:

Chemical Reactivity

The chemical reactivity of methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate is primarily determined by its functional groups. The methyl ester group is susceptible to nucleophilic acyl substitution reactions, including hydrolysis, aminolysis, and transesterification. The hydroxyl group can undergo oxidation to form a ketone, or it can be derivatized through esterification or etherification reactions.

The trifluoromethyl group, being strongly electron-withdrawing, influences the reactivity of the hydroxyl group by making it more acidic compared to non-fluorinated analogs. Additionally, the CF₃ group imparts metabolic stability and enhances lipophilicity, which are desirable properties for pharmaceutical applications.

Synthesis Methods

Stereochemical Considerations

The synthesis of stereochemically pure methyl 4-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzoate would require either a stereoselective synthetic approach or resolution of the racemic mixture. Stereoselective methods might include:

-

Asymmetric trifluoromethylation of methyl 4-formylbenzoate using chiral catalysts

-

Kinetic resolution of the racemic alcohol

-

Enzymatic resolution using lipases or other biocatalysts

Applications and Research

Synthetic Building Block

As a functionalized benzoate derivative, methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate can serve as a valuable synthetic building block for the preparation of more complex molecules. The methyl ester group can be transformed into various other functional groups, including amides, acids, alcohols, and aldehydes.

The hydroxyl group provides another handle for diversification through esterification, etherification, or oxidation. The presence of the trifluoromethyl group introduces unique electronic and steric properties that can be exploited in the design of pharmaceuticals, agrochemicals, or materials with specific properties.

Structural Analogs and Related Compounds

Comparison with Structural Analogs

Several structural analogs of methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate are mentioned in the search results, allowing for comparative analysis:

Structure-Property Relationships

The substitution pattern and functional groups significantly influence the properties of these compounds. For example:

-

The replacement of the hydrogen atoms with fluorine atoms in the methyl group (comparing methyl 4-(1-hydroxyethyl)benzoate with methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate) increases lipophilicity and metabolic stability.

-

The position of substituents on the aromatic ring (para vs. meta) affects electronic distribution and, consequently, reactivity patterns.

-

The presence of different functional groups (ester vs. nitrile) imparts distinct chemical properties and potential applications.

Analytical Methods for Characterization

Spectroscopic Identification

Several analytical techniques can be employed for the characterization and identification of methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for aromatic protons, methyl ester protons, and the methine proton adjacent to the hydroxyl group.

-

¹⁹F NMR would reveal the trifluoromethyl group with a characteristic chemical shift.

-

¹³C NMR would provide information about the carbon skeleton.

-

-

Mass Spectrometry:

-

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would confirm the molecular weight of 234 Da and provide fragmentation patterns characteristic of the compound.

-

-

Infrared Spectroscopy:

-

IR spectroscopy would reveal characteristic absorption bands for the ester carbonyl, hydroxyl group, and C-F stretching vibrations.

-

Chromatographic Methods

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), can be used for the purification and quantitative analysis of methyl 4-(2,2,2-trifluoro-1-hydroxyethyl)benzoate. Chiral chromatography would be particularly valuable for the separation and analysis of enantiomers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume